2-Nonyltridecan-1-ol

Descripción general

Descripción

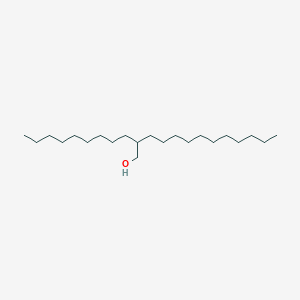

2-Nonyltridecan-1-ol: is a long-chain aliphatic alcohol with the molecular formula C22H46O . It is characterized by a hydroxyl group (-OH) attached to the first carbon of a tridecane chain, which is further substituted with a nonyl group at the second carbon. This compound is known for its high molecular weight and hydrophobic nature, making it useful in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyltridecan-1-ol can be achieved through several methods:

Hydroformylation of Alkenes: This method involves the hydroformylation of a long-chain alkene, followed by hydrogenation. The reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions.

Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone, followed by hydrolysis to yield the desired alcohol.

Reduction of Carboxylic Acids or Esters: Long-chain carboxylic acids or esters can be reduced using lithium aluminum hydride (LiAlH4) or other reducing agents to produce the corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydroformylation process due to its efficiency and scalability. The process is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 2-Nonyltridecan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Although already an alcohol, further reduction can lead to the formation of alkanes, though this is less common.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

Oxidation: Nonyltridecanal (aldehyde) or Nonyltridecanoic acid (carboxylic acid).

Reduction: Nonyltridecane (alkane).

Substitution: Nonyltridecyl chloride (alkyl halide).

Aplicaciones Científicas De Investigación

2-Nonyltridecan-1-ol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.

Biology: Studied for its potential antimicrobial properties and its role in cell membrane interactions.

Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: Utilized in the formulation of lubricants, plasticizers, and as an intermediate in the production of other fine chemicals.

Mecanismo De Acción

The mechanism of action of 2-Nonyltridecan-1-ol largely depends on its interaction with biological membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound enzymes and receptors. This can lead to changes in cell permeability and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

1-Tridecanol: Similar structure but lacks the nonyl substitution, making it less hydrophobic.

2-Nonylundecan-1-ol: Similar structure but with a shorter carbon chain, affecting its physical properties and applications.

2-Nonylpentadecan-1-ol: Longer carbon chain, which may enhance its hydrophobic interactions but also increase its viscosity.

Uniqueness

2-Nonyltridecan-1-ol is unique due to its specific chain length and substitution pattern, which confer distinct physical and chemical properties. Its balance of hydrophobicity and reactivity makes it particularly useful in applications requiring amphiphilic molecules.

Actividad Biológica

2-Nonyltridecan-1-ol is a long-chain fatty alcohol that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its antibacterial, antimicrobial, and cytotoxic properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic carbon chain, which contributes to its biological activity. The molecular formula is , indicating it is a fatty alcohol with significant lipophilicity. This property allows it to interact effectively with biological membranes.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties against various pathogens. In a study analyzing bioactive compounds produced by Paracoccus pantotrophus, the hexane fraction containing this compound showed significant zones of inhibition against multi-drug resistant organisms (MDROs) such as methicillin-resistant Staphylococcus aureus (MRSA) and other clinical pathogens like Pseudomonas aeruginosa and Salmonella species .

Table 1: Antibacterial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Methicillin-resistant S. aureus | 4 |

| Pseudomonas aeruginosa | 5 |

| Salmonella paratyphi-A | 5 |

| Proteus sp. | 7 |

The results indicate that the compound is particularly effective against Gram-negative bacteria, which are often more resistant to conventional antibiotics.

Antimicrobial Properties

In addition to antibacterial effects, this compound has shown promise as an antimicrobial agent. A study highlighted that long-chain fatty alcohols, including this compound, possess inherent antimicrobial properties due to their ability to disrupt microbial membranes .

Case Study: Efficacy Against Biofilms

A case study evaluated the effectiveness of this compound in disrupting biofilms formed by Staphylococcus epidermidis, a common cause of device-related infections. The compound demonstrated a significant reduction in biofilm formation at concentrations as low as 0.5% (v/v), suggesting its potential application in preventing biofilm-related infections in clinical settings .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated, particularly in relation to cancer cells. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (PC3) | 25 |

| Breast Cancer (MCF7) | 30 |

Propiedades

IUPAC Name |

2-nonyltridecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23)19-17-15-13-10-8-6-4-2/h22-23H,3-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBKSKNFOPOYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCCCCC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525359 | |

| Record name | 2-Nonyltridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54439-52-0 | |

| Record name | 2-Nonyltridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.